molecular formula C11H16N2O2 B12876252 2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B12876252
M. Wt: 208.26 g/mol
InChI Key: PNHNPSKIGBDXDP-UHFFFAOYSA-N
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Description

2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the preparation of a cyclopentane derivative, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Pyrazole Ring: The cyclopentane derivative is then subjected to a reaction with hydrazine or its derivatives to form the pyrazole ring. This step often requires specific conditions such as elevated temperatures and the presence of catalysts to ensure high yield and selectivity.

    Functionalization: The final step involves the introduction of the carboxylic acid group at the desired position on the pyrazole ring. This can be achieved through various methods, including oxidation reactions or the use of carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of 2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3,5-dimethylpyrazole: This compound shares the pyrazole core but lacks the fused cyclopentane ring.

    Cyclopentapyrazole Derivatives: Various derivatives with different substituents on the pyrazole or cyclopentane rings.

Uniqueness

2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-ethyl-6,6-dimethyl-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-4-13-8(10(14)15)7-5-6-11(2,3)9(7)12-13/h4-6H2,1-3H3,(H,14,15)

InChI Key

PNHNPSKIGBDXDP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2CCC(C2=N1)(C)C)C(=O)O

Origin of Product

United States

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